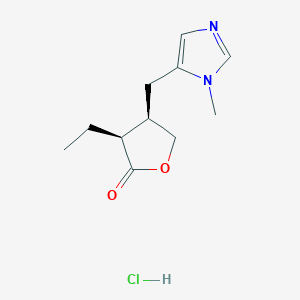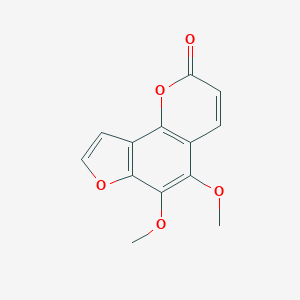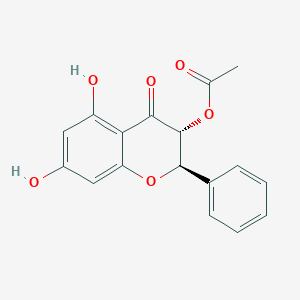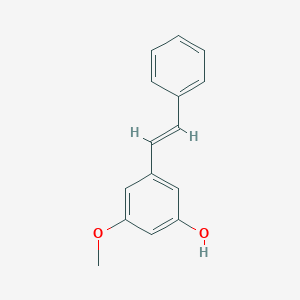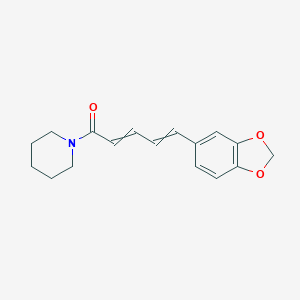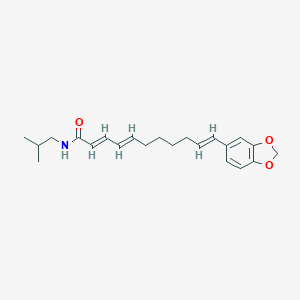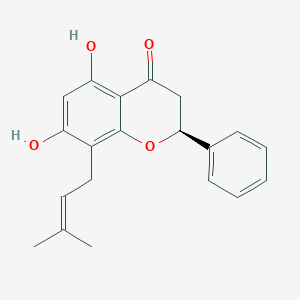
Glabranin
Übersicht
Beschreibung
Glabranin is a flavanone, a subclass of the flavonoid group, derived from the leaves of the Glycyrrhiza glabra L. plant. This compound is known for its various biological activities, including antimicrobial, anti-arthritic, and potential anticancer properties . It is also used in traditional medicine for treating coughs, catarrhal infections, and irritated mucous membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glabranin can be synthesized through various chemical reactions involving the precursor compounds found in Glycyrrhiza glabra L. The synthetic routes typically involve the extraction of flavonoids from the plant leaves, followed by purification and chemical modification to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glycyrrhiza glabra L. leaves. The process includes solvent extraction, filtration, and purification steps to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Reaktionstypen: Glabranin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form überführen.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Glabraninmolekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Wissenschaftliche Forschungsanwendungen
Glabranin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese anderer Flavonoidverbindungen verwendet.
Biologie: Untersucht wegen seiner antimikrobiellen und antiarthritischen Eigenschaften.
Medizin: Untersucht wegen seiner potenziellen Antikrebswirkungen, insbesondere gegen Prostatakrebs.
Industrie: Wird bei der Produktion von Pharmazeutika und Nutraceutika verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Antikrebsaktivität: Es hemmt Punktmutationen bei Prostatakrebs, indem es mit spezifischen Rezeptoren und Enzymen interagiert, die an der Krebsentstehung beteiligt sind.
Antimikrobielle Aktivität: Es stört mikrobielle Zellmembranen und hemmt wichtige Enzyme, was zum Zelltod führt.
Antiarthritische Aktivität: Es moduliert entzündungshemmende Signalwege, wodurch Entzündungen und Schmerzen reduziert werden.
Ähnliche Verbindungen:
Glabridin: Ein weiteres Flavonoid aus Glycyrrhiza glabra L.
Pinocembrin: Ein Flavanon mit antioxidativen und entzündungshemmenden Eigenschaften.
Licoflavanon: Zeigt eine stärkere Antitumoraktivität im Vergleich zu this compound.
Einzigartigkeit: this compound ist aufgrund seiner spezifischen molekularen Wechselwirkungen und Signalwege einzigartig, insbesondere seiner Wirksamkeit gegen Prostatakrebsmutationen . Seine Kombination aus antimikrobiellen, antiarthritischen und krebshemmenden Eigenschaften macht es zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen .
Wirkmechanismus
Glabranin exerts its effects through various molecular targets and pathways:
Anticancer Activity: It inhibits point mutations in prostate cancer by interacting with specific receptors and enzymes involved in cancer progression.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-arthritic Activity: It modulates inflammatory pathways, reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Glabridin: Another flavonoid from Glycyrrhiza glabra L.
Pinocembrin: A flavanone with antioxidant and anti-inflammatory properties.
Licoflavanone: Exhibits greater antitumor activity compared to glabranin.
Uniqueness: this compound is unique due to its specific molecular interactions and pathways, particularly its effectiveness against prostate cancer mutations . Its combination of antimicrobial, anti-arthritic, and anticancer properties makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
(2S)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWSYIQAGQMLFS-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194796 | |
| Record name | Glabranin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41983-91-9 | |
| Record name | Glabranin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41983-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glabranin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041983919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glabranin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


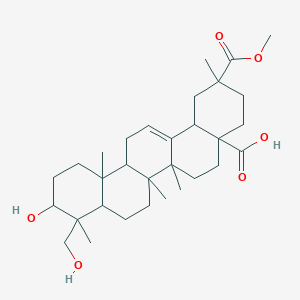
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
